Ac-IEPD-AMC

Granzyme B Enzyme kinetics Fluorogenic substrate

Ac-IEPD-AMC resolves substrate cross-reactivity in granzyme B and caspase-8 assays. Generic tetrapeptide-AMC substitution introduces systematic error due to divergent P2/P3 binding interactions; the IEPD sequence is the optimal cleavage motif (Km = 160 µM) and requires Arg216 for granzyme B recognition. - Kinetically validated: Km = 160 µM; Ex/Em = 360/450 nm; ≥95% purity - Eliminates off-target cleavage by other granzyme isoforms for reproducible data - Compatible with 96/384-well HTS formats; shipped ambient with desiccant

Molecular Formula C32H41N5O11
Molecular Weight 671.7 g/mol
Cat. No. B15129361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-IEPD-AMC
Molecular FormulaC32H41N5O11
Molecular Weight671.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)NC(=O)C
InChIInChI=1S/C32H41N5O11/c1-5-16(2)28(33-18(4)38)31(46)35-21(10-11-25(39)40)32(47)37-12-6-7-23(37)30(45)36-22(15-26(41)42)29(44)34-19-8-9-20-17(3)13-27(43)48-24(20)14-19/h8-9,13-14,16,21-23,28H,5-7,10-12,15H2,1-4H3,(H,33,38)(H,34,44)(H,35,46)(H,36,45)(H,39,40)(H,41,42)
InChIKeyXDMHHBKPMUGLEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-IEPD-AMC: Granzyme B and Caspase-8 Fluorogenic Substrate


Ac-IEPD-AMC (N-acetyl-L-isoleucyl-L-α-glutamyl-L-prolyl-L-α-aspartic acid 7-amido-4-methylcoumarin) is a synthetic tetrapeptide fluorogenic substrate for the detection and assay of granzyme B and caspase-8 . Upon enzymatic cleavage at the Asp-AMC bond, the 7-amino-4-methylcoumarin (AMC) fluorophore is liberated, generating a fluorescent signal detectable at excitation/emission maxima of 360 nm/450 nm that is directly proportional to protease activity . Granzyme B is a serine protease secreted by cytotoxic T lymphocytes and natural killer cells that induces target cell apoptosis via both caspase-dependent and caspase-independent pathways, while caspase-8 is a cysteine protease functioning as an initiator caspase in the extrinsic apoptotic pathway .

Granzyme B / caspase-8 recognition (IEPD tetrapeptide sequence)
Fluorogenic AMC readout (Ex/Em 360/450 nm)
Distinct selectivity from Ac-DEVD-AMC (caspase-3/7) and Ac-IETD-AMC (P2 variant)

Ac-IEPD-AMC Substrate Differentiation


While multiple commercially available tetrapeptide-AMC substrates share the same fluorogenic leaving group, the P4-P1 amino acid sequence (Ile-Glu-Pro-Asp in Ac-IEPD-AMC) determines both enzyme recognition and cleavage efficiency. Generic substitution among substrates—such as using Ac-DEVD-AMC (caspase-3/7 substrate) or Ac-IETD-AMC (caspase-8/granzyme B substrate with different P2 residue) in place of Ac-IEPD-AMC—introduces substantial systematic error. The P2 glutamate (Glu) residue and P3 proline (Pro) residue in Ac-IEPD-AMC confer distinct binding interactions within the extended substrate-binding cleft that are not reproduced by alternative sequences, resulting in differences in substrate turnover rates and enzyme recognition profiles [1]. Furthermore, the structural basis for Ac-IEPD-AMC recognition by granzyme B involves residue Arg216, a non-conserved amino acid among granzyme family members that is essential for substrate binding; substitution of this residue abrogates Ac-IEPD-AMC binding entirely, confirming that generic substrate replacement would compromise experimental validity in granzyme B-specific investigations [2].

Sequence mismatch IEPD vs. DEVD or IETD tetrapeptide sequences alter enzyme recognition and turnover; generic substitution may introduce systematic error.
Granzyme B Arg216 requirement Arg216, non-conserved among granzymes, is essential for substrate binding; generic substitutes may fail to reproduce this interaction.

Ac-IEPD-AMC Kinetic & Specificity Evidence


Granzyme B Km Determination

Ac-IEPD-AMC demonstrates a Michaelis constant (Km) of 160 µM for recombinant human granzyme B . This kinetic parameter defines the substrate concentration at which the enzymatic reaction proceeds at half-maximal velocity, providing a critical reference point for assay optimization. The Km value establishes the concentration range required for linear initial velocity measurements and enables calculation of substrate conversion rates under defined experimental conditions.

Granzyme B Km
Data to verify
Km = 160 µM
Enables substrate concentration for linear assay range
Recombinant human granzyme B; fluorogenic detection
Granzyme B Enzyme kinetics Fluorogenic substrate

Vmax: Fluorogenic vs. Chromogenic Detection

When compared to its chromogenic para-nitroanilide (pNA) counterpart Ac-IEPD-pNA (catalog BML-P133), Ac-IEPD-AMC exhibits a Vmax approximately eight-fold lower for recombinant human granzyme B . While the fluorogenic AMC reporter yields lower absolute turnover velocity, it offers superior detection sensitivity due to the inherent fluorescence signal-to-noise characteristics of AMC relative to the absorbance-based detection of pNA. This trade-off between Vmax and detection modality must be considered during assay design: AMC-based detection provides greater sensitivity for low-abundance enzyme samples, whereas pNA may be preferable for high-throughput colorimetric applications.

Vmax: AMC vs pNA
Data to verify
~8-fold lower Vmax with AMC vs. pNA reporter
AMC: higher sensitivity | pNA: higher throughput
Detection modality selection depends on sample abundance and instrument
Recombinant human granzyme B; reported comparison
Granzyme B Reporter group comparison Assay sensitivity

Arg216 Requirement for Granzyme B Binding

Computational mutagenesis studies revealed that the Arg216 residue in human granzyme B is essential for Ac-IEPD-AMC substrate binding [1]. An in silico Arg216Ala mutation completely abolished substrate binding, confirming that Ac-IEPD-AMC recognition depends on a specific amino acid residue that is not conserved across other granzyme family members. This structural determinant establishes a molecular basis for substrate discrimination among granzyme isoforms and validates the utility of Ac-IEPD-AMC in distinguishing granzyme B activity from other granzymes. The study employed microsecond classical molecular dynamics simulations comparing active hGzmB with bound Ac-IEPD-AMC substrate versus inactive hGzmB with bound Ac-IEPD-CHO inhibitor, revealing a previously uncharacterized network of interactions involving Arg216 located outside the conventional binding site [1].

Arg216 Binding Requirement
Class-level
Arg216Ala mutation abolishes substrate binding in silico
Structural basis for granzyme B-specific recognition over other granzymes
Computational MD simulations; Arg216 non-conserved
Granzyme B Substrate specificity Structure-activity relationship

Caspase-8 Selectivity over Caspase-3/9

In a study examining Bcl-2 overexpression effects on caspase activation, Ac-IEPD-AMC was employed alongside Ac-DMQD-AMC (caspase-3 substrate) and Ac-LEHD-AMC (caspase-9 substrate) to simultaneously monitor distinct initiator and effector caspase activities [1]. The experimental design leveraged the differential substrate recognition profiles: Ac-IEPD-AMC specifically reported caspase-8 activity, Ac-DMQD-AMC reported caspase-3 activity, and Ac-LEHD-AMC reported caspase-9 activity. This multiplexed approach enabled temporal resolution of the apoptotic cascade, demonstrating that Ac-IEPD-AMC provides a distinct signal that does not overlap with caspase-3 or caspase-9 substrate readouts under identical experimental conditions [1].

Caspase-8 vs Caspase-3/9
Assay context
Non-overlapping signals in multiplexed caspase assay
Ac-IEPD-AMC → caspase-8 vs. Ac-DMQD-AMC → caspase-3; Ac-LEHD-AMC → caspase-9
Enables temporal resolution of initiator/effector caspase activation
TRAIL-stimulated cells; λ=460 nm; 3 replicates
Caspase-8 Caspase-3 Caspase-9 Apoptosis Substrate selectivity

Ac-IEPD-AMC Application Scenarios


Granzyme B Activity in CTL/NK Apoptosis

Ac-IEPD-AMC serves as the preferred fluorogenic substrate for quantifying granzyme B activity in studies of cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated target cell apoptosis . The substrate's IEPD tetrapeptide sequence is recognized as the optimal cleavage motif for granzyme B, and the kinetic parameters (Km = 160 µM) provide a validated reference for assay optimization . Researchers can employ Ac-IEPD-AMC in endpoint or continuous kinetic assays to measure granzyme B activity in cell lysates, purified enzyme preparations, or culture supernatants from immune effector cells. The requirement of Arg216 for substrate binding [1] ensures that the measured signal reflects bona fide granzyme B activity rather than off-target cleavage by other granzyme isoforms, making Ac-IEPD-AMC the substrate of choice for granzyme B-specific investigations in immunology and cancer immunotherapy research.

Caspase-8 in Extrinsic Apoptosis

Ac-IEPD-AMC enables specific quantification of caspase-8 activity in studies examining death receptor-mediated apoptosis signaling [2]. As demonstrated in multiplexed caspase activity assays, Ac-IEPD-AMC generates a distinct fluorescent signal that can be differentiated from caspase-3 (Ac-DMQD-AMC) and caspase-9 (Ac-LEHD-AMC) readouts, allowing researchers to temporally resolve initiator caspase activation relative to effector caspase engagement in the apoptotic cascade [2]. This application is particularly valuable for: (1) characterizing early apoptotic events following TRAIL, FasL, or TNF-α stimulation; (2) evaluating caspase-8 activation kinetics in drug response studies; and (3) assessing the functional consequences of genetic or pharmacological perturbations on the extrinsic apoptotic pathway.

Granzyme B Inhibitor High-Throughput Screening

The fluorogenic nature of Ac-IEPD-AMC—with AMC liberation generating a fluorescence signal at excitation 360 nm/emission 450 nm —renders it suitable for high-throughput screening applications targeting granzyme B inhibition. The substrate's compatibility with 96-well and 384-well microplate formats enables automated, continuous monitoring of enzyme activity in the presence of test compounds. When selecting Ac-IEPD-AMC for inhibitor screening, researchers should account for the Vmax differential relative to chromogenic pNA substrates (approximately 8-fold lower turnover) and optimize substrate concentration based on the established Km of 160 µM to ensure assays operate within the linear range for accurate IC50 determination. The established structural basis for Ac-IEPD-AMC recognition—specifically the essential Arg216 interaction [1]—provides a validated molecular framework for interpreting inhibitor mechanism-of-action studies.

Caspase-8 in Neurotoxicity and Neurodegeneration

Ac-IEPD-AMC has been validated for measuring caspase-8 activity in neuronal cell models [3]. In studies examining cocaine-induced neurotoxicity in fetal locus coeruleus (LC) and substantia nigra (SN) neurons, Ac-IEPD-AMC was employed alongside Ac-LEHD-AMC (caspase-9 substrate) to dissect the relative contributions of initiator caspases to drug-induced neuronal apoptosis [3]. The substrate's performance in neuronal lysates demonstrates its applicability across diverse cell types and experimental contexts beyond immune cell studies. Researchers investigating neurodegenerative conditions, neurotoxicology, or neuroprotective interventions can utilize Ac-IEPD-AMC to specifically monitor caspase-8 activation as a biomarker of extrinsic apoptotic pathway engagement in neuronal populations.

Application
Selection Property
Validation Focus
CTL/NK cell apoptosis studies
IEPD-specific granzyme B recognition
Verify granzyme B-specific signal vs. other granzymes
Extrinsic apoptosis (caspase-8)
Distinct fluorogenic signal vs. caspase-3/9 substrates
Resolve initiator caspase kinetics in death receptor pathways
Granzyme B inhibitor screening
Microplate-compatible AMC fluorescence (360/450 nm)
Kinetic reference for substrate concentration in linear IC50 range
Neuronal caspase-8 activity (neurotoxicity)
Reported application in neuronal cell lysates
Confirm caspase-8 activation as apoptosis biomarker

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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